molecular formula C14H16ClNOS B1280498 Bipenamol hydrochloride CAS No. 62220-58-0

Bipenamol hydrochloride

Cat. No. B1280498
CAS RN: 62220-58-0
M. Wt: 281.8 g/mol
InChI Key: ZJODQRQMMAIPJV-UHFFFAOYSA-N
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Description

Bipenamol hydrochloride appears to be a typographical error or a misunderstanding, as the provided papers do not discuss a compound with this name. However, the first paper discusses a compound called bipentazole (N10), which is a molecular nitrogen allotrope. Bipentazole is reported to have a high intrinsic stability due to aromaticity, making it potentially stable enough for large-scale synthesis at ambient conditions. It is also considered an excellent "green" energetic material due to its propulsive characteristics .

Synthesis Analysis of Bipentazole

The synthesis of bipentazole has not been achieved yet, but the first paper proposes a potential strategy for its synthesis. The compound's stability at ambient conditions is supported by computational methods, including phonon dispersion, mechanical properties calculations, and ab initio molecular dynamics simulations. These findings suggest that bipentazole could be synthesized in the future using the proposed strategy, which is rationalized in the paper .

Molecular Structure Analysis of Bipentazole

Bipentazole's molecular structure is predicted to be the most stable form of nitrogen allotrope, other than N2, within the pressure range of 0-42 GPa. The structure is characterized by a P21 space group crystal. The unique electronic structure of bipentazole, which is strongly electrophilic, indicates that it could exhibit unusual chemistry as an all-nitrogen reagent .

Chemical Reactions Analysis of Bipentazole

The chemical reactions of bipentazole are not detailed in the provided paper, as the compound has not yet been synthesized. However, its predicted electronic structure suggests that it could participate in a variety of chemical reactions due to its strong electrophilic nature. The paper implies that bipentazole could be used in applications that require "green" energetic materials .

Physical and Chemical Properties Analysis of Bipentazole

The physical and chemical properties of bipentazole are inferred from computational studies. The allotrope's metastability at ambient conditions and its high intrinsic stability are significant properties that contribute to its potential as a "green" energetic material. The paper does not provide specific physical properties such as melting point, boiling point, or solubility, as these would require empirical data from synthesized material .

Scientific Research Applications

Bioelectrical Impedance Analysis (BIA)

  • Application : Bipenamol hydrochloride is used in the context of BIA, which is a non-invasive and relatively inexpensive method for assessing body composition in both healthy and ill subjects. This method is portable and can be used in various settings.
  • Insights : BIA is effective in subjects with stable water and electrolytes balance. It has potential in assessing fat-free mass, body fat, body cell mass, and hydration levels, but requires further validation in subjects with abnormal hydration or extreme BMI ranges.
  • Sources : Kyle et al., 2004; Kyle et al., 2004.

Transdermal Drug Delivery

  • Application : The compound is being explored in studies related to enhancing the effectiveness of percutaneous absorption of various drugs, which is crucial for the efficacy of transdermal drug delivery systems.
  • Insights : Studies have shown that certain terpenes can enhance the absorption of hydrophilic drugs by affecting lipid bilayers and keratin in the stratum corneum, potentially implicating Bipenamol hydrochloride in similar mechanisms.
  • Source : Ahad et al., 2011.

Agricultural Applications

  • Application : Bipenamol hydrochloride is being investigated for its potential in the agricultural sector, particularly in relation to pest control and crop protection.
  • Insights : The compound is researched for its effects on mycelial growth, sporulation, and infection control in various plant species. Such studies are crucial for developing effective fungicides and pesticides.
  • Source : Hu et al., 2007.

Medicinal Chemistry

  • Application : Bipenamol hydrochloride is a subject of interest in medicinal chemistry for its role in the synthesis of biologically active molecules.
  • Insights : Its inclusion in the expedient delivery of polyfunctional arenes suggests a potential role in the development of new drugs and therapeutic agents.
  • Source : Ouyang et al., 2021.

Fungicide Research

  • Application : The compound is explored for its efficacy as a fungicide, with research focusing on its residue levels, degradation rate, and effectiveness in various formulations.
  • Insights : Studies involve analysis of its behavior in different environments and its effectiveness against various plant diseases.
  • Sources : Abd-Alrahman & Almaz, 2016; Abd-Alrahman & Almaz, 2012.

properties

IUPAC Name

[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS.ClH/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16;/h1-8,16H,9-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJODQRQMMAIPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bipenamol hydrochloride

CAS RN

62220-58-0
Record name Bipenamol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062220580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Aminomethyl)phenylthio]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIPENAMOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65FL7UEP0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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